
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a propylsulfonyl group, and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .科学研究应用
Synthesis of Organogelators
This compound has been utilized in the synthesis of organogelators . Organogelators are molecules that can gel organic solvents and have applications ranging from environmental cleanup to the creation of organic electronic devices. The amide and bisamide groups present in the compound serve as key intermediates that can be transformed into various functionalities, contributing to the stability and performance of the organogelators .
Development of Chemosensors
The bisurea groups in the compound have been investigated for their potential as fluorescent chemosensors for anion recognition. These sensors can detect the presence of specific anions in a solution, which is crucial for environmental monitoring and medical diagnostics .
Anion Receptor Chemistry
Incorporating urea moieties into rigid spacers like adamantane has led to a new class of anion receptors. These receptors have two urea moieties that act as binding sites, which are essential for studying binding ability and selectivity in supramolecular anion chemistry .
Organocatalysis
Modified organocatalysts that include a (thio)urea component have emerged in recent years. They are used for a range of synthetically useful transformations, indicating the compound’s role in organocatalysis —a field that develops catalysts to accelerate chemical reactions in organic compounds .
Anticancer Activity
Urea derivatives, such as those found in this compound, have been proposed to exhibit anticancer activity. The benzoylurea group, in particular, has been indicated as a key intermediate for good anticancer activity , making it a target for pharmaceutical research .
Antitumor Agents
Compounds bearing the structure of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide have shown high antitumor activity in vivo. This highlights its potential use in developing new therapeutic agents for cancer treatment .
Synthesis of Ionic Liquids
The related compound, 1-Propanesulfonyl chloride, has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemical devices .
Nanocrystal Research
While not directly related to the compound , research on nanocrystals and their applications provides insights into how the compound’s derivatives could be used in the synthesis and modification of nanocrystals . These have applications in electronics, photonics, and as catalysts .
作用机制
Target of action
The compound contains a sulfonyl group, which is a feature of sulfonamides. Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of bacterial DNA, RNA, and proteins, thereby stopping bacterial growth .
Pharmacokinetics
The ADME properties of this compound would depend on various factors such as its solubility, stability, and molecular size. Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in body tissues .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
安全和危害
未来方向
属性
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERWRPVORQWICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)
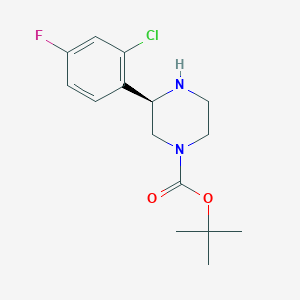
![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)

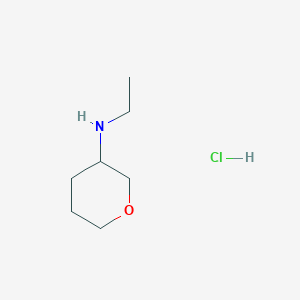
![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
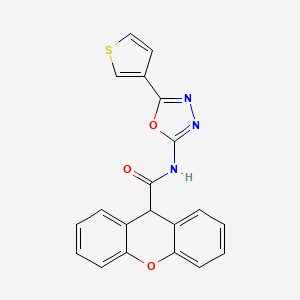
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)
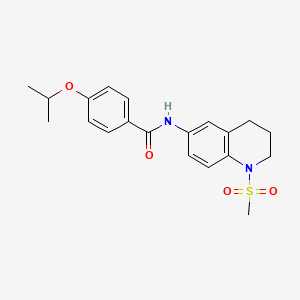
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)

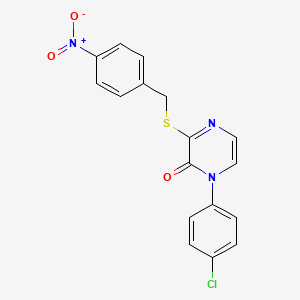
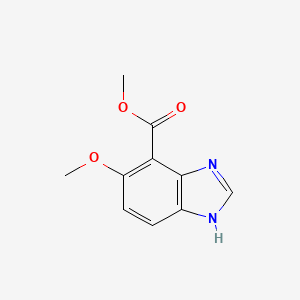
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)